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2'-Deoxy-5-formylcytidine

DNA Replication Epigenetics Mutagenesis

Standard oxidized 5mC analogs cannot replicate 5fdC's unique electrophilic chemistry. Researchers studying active demethylation, DNMT trapping, or UV-induced mutagenesis require this specific epigentic mark. - **DNMT mechanism**: Forms stable covalent DNMT complex in CpG context-enables structural studies & inhibitor screens - **Mutagenesis modeling**: Promotes C→T transitions & C→A transversions at CpG hotspots (polymerase assays) - **Photobiology**: Endogenous photosensitizer for CPD formation-superior to 5-formyl-dU - **Prodrug application**: Activated by Cytidine Deaminase for biomarker-driven cancer models Supplied as neat solid. Verified for HPLC purity. Global express shipping available.

Molecular Formula C10H13N3O5
Molecular Weight 255.23 g/mol
Cat. No. B3039150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5-formylcytidine
Synonyms5-CHO-dC
5-fC nucleoside
5-formyl-2'-deoxycytidine
Molecular FormulaC10H13N3O5
Molecular Weight255.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O
InChIInChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1
InChIKeyQBADNGFALQJSIH-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5-formylcytidine in Epigenetics


2'-Deoxy-5-formylcytidine (5fdC) is an oxidized derivative of 5-methyl-2'-deoxycytidine (5mdC) [1], produced endogenously in mammalian DNA by the enzymatic action of Ten-Eleven Translocation (TET) dioxygenases, which sequentially oxidize the methyl group of 5mdC to 5-hydroxymethyl (5hmdC), 5-formyl (5fdC), and 5-carboxyl (5cadC) forms [2]. It serves a dual role: as a key intermediate in the TET-mediated active DNA demethylation pathway, facilitating the restoration of unmethylated cytosine, and as a stable, naturally occurring epigenetic mark in its own right, with distinct biochemical properties that differentiate it from other members of the oxidized 5mdC family [3].

TET-mediated DNA demethylation pathway intermediate
Covalent DNMT enzyme probe via CpG formyl reactivity
Replication fidelity barrier model for mutagenesis studies
Endogenous photosensitizer for UV damage research

2'-Deoxy-5-formylcytidine vs. Generic Analogs: Key Differences


While 5-formyl-2'-deoxycytidine (5fdC) is part of a cascade of oxidized 5-methylcytosine derivatives, it is not functionally interchangeable with its precursors (5hmdC) or successors (5cadC). Key distinctions arise from its unique electrophilic formyl group, which mediates specific interactions not observed with other analogs. For instance, 5fdC forms a stable covalent complex with DNA methyltransferases (DNMTs) [1], a property not shared by 5hmdC or 5cadC. Furthermore, its behavior as a photosensitizer and its impact on DNA replication fidelity differ markedly from both 5hmdC and 5cadC [2], [3]. Generic substitution in experimental workflows would therefore fail to recapitulate these specific biochemical and genetic outcomes.

Property
5fdC (target)
Analog (5hmdC, 5cadC, 5fdU)
Interchangeability risk
DNMT trapping
Forms covalent complex
No covalent complex reported
DNMT active-site probing may not transfer
Replication barrier
Reduces replication efficiency
5hmdC bypasses efficiently
Replication stress readout may shift
Photosensitization
High CPD generation efficiency
5fdU less efficient; competing conversion
Photodamage model context may differ
CDA metabolism
CDA substrate, induces damage
5cadC not a CDA substrate
CDA-dependent endpoint context may require review

2'-Deoxy-5-formylcytidine: Comparative Evidence


DNA Replication Bypass: 5fdC vs. 5hmdC

In a head-to-head comparison using a plasmid-based shuttle vector assay in HEK293T human kidney epithelial cells, a single, site-specifically incorporated 5-formyl-2'-deoxycytidine (5fdC) led to a modest drop in replication bypass efficiency compared to unmodified cytosine. Critically, this behavior is distinct from that of its precursor, 5-hydroxymethyl-2'-deoxycytidine (5hmdC) [1].

Replication Bypass
Head-to-head
~30% reduction in bypass efficiency vs. unmodified C; 5hmdC bypass efficient and mutation-free
Replication barrier context differs from 5hmdC
HEK293T shuttle vector assay
DNA Replication Epigenetics Mutagenesis

Mutagenic Misincorporation: 5fdC vs. 5mdC

In single nucleotide insertion reactions using the Klenow fragment of E. coli DNA polymerase I, the presence of 5-formyl-2'-deoxycytidine (fC) in the template strand alters nucleotide incorporation fidelity compared to the parent compound 5-methyl-2'-deoxycytidine (mC) [1].

Mutagenic Misincorporation
Head-to-head
Higher dAMP misincorporation opposite fC vs. mC; dGMP insertion less efficient
Mutation signature context differs from 5mdC
Klenow fragment in vitro primer extension
DNA Polymerase Fidelity Mutagenesis In Vitro Assay

DNMT Covalent Trapping: fC vs. Oxidized Bases

Oligodeoxyribonucleotides containing a 5-formyl-2'-deoxycytidine (fC) residue within a CpG dinucleotide context (fCpG) were found to form a stable, covalent complex with both bacterial and mouse recombinant DNA cytosine-5 methyltransferases (DNMTs) in the absence of any cofactors. This unique reactivity is attributed to the electrophilic nature of the formyl group [1].

DNMT Covalent Trapping
Class-level
Stable covalent complex with DNMT at CpG site, cofactor-independent
Unique probe for DNMT active site studies
Recombinant M.SssI and Dnmt3a/3L
DNA Methyltransferase Enzyme Mechanism Epigenetic Regulation

Photosensitization & Photodamage: 5fdC vs. 5fdU

5-formyl-2'-deoxycytidine (5fdC) acts as an endogenous photosensitizer, generating cyclobutane pyrimidine dimers (CPDs) at remote sites upon UV irradiation. A direct comparative study found that 5fdC is more efficient at generating CPDs than the structurally related oxidized base 5-formyl-2'-deoxyuridine (5fdU) [1].

Photosensitization Efficiency
Head-to-head
More efficient CPD generation than 5fdU under UV-A/UV-B
Photodamage model context differs from 5fdU
Ternary DNA architecture, HPLC/PAGE
DNA Photochemistry Epigenetic Damage UV Radiation

CDA Metabolism and Cytotoxicity: 5fdC vs. Analogs

The salvage pathway enzyme Cytidine Deaminase (CDA) exhibits differential substrate specificity for oxidized 5-methylcytosine derivatives. 5-formyl-2'-deoxycytidine (5fdC) and 5-hydroxymethyl-2'-deoxycytidine (5hmdC) are substrates for CDA, undergoing deamination to yield the toxic uridine variants 5-formyl-2'-deoxyuridine (5fdU) and 5-hydroxymethyl-2'-deoxyuridine (5hmdU), respectively. In contrast, 5-carboxyl-2'-deoxycytidine (5cadC) is not a substrate for CDA [1].

CDA-Dependent Metabolism
Class-level
CDA deaminates 5fdC to 5fdU, associated with DNA damage and cell death in CDA-high models; 5cadC not a substrate
CDA-dependent model response differs from 5cadC
In vitro CDA assay, xenograft model response
Cancer Metabolism Nucleoside Analogs Therapeutic Window

2'-Deoxy-5-formylcytidine Research Applications


DNMT Active Site Crosslinking

Researchers studying DNMT mechanism or seeking to identify novel small-molecule inhibitors can leverage the unique property of 5fdC to form a stable, covalent complex with DNMTs when placed in a CpG context [1]. This application is not feasible with other oxidized 5mC analogs. The covalent adduct can be used to trap the enzyme-substrate intermediate for structural studies, to screen for compounds that disrupt this interaction, or to map DNMT binding sites across the genome.

In Vitro Epigenetic Mutagenesis Modeling

Studies focused on the molecular basis of mutation hotspots in CpG islands benefit from the incorporation of 5fdC into defined oligonucleotide templates. As demonstrated, the formyl group directly promotes C·G→T·A transitions and C·G→A·T transversions during DNA synthesis by polymerases [2]. This allows for precise quantification of mutation signatures and polymerase fidelity in a controlled in vitro system, providing a more accurate model for oxidative DNA damage than using 5mdC or 5hmdC alone.

UV-Induced DNA Photodamage Studies

The discovery that 5fdC is a highly efficient endogenous photosensitizer for generating cyclobutane pyrimidine dimers (CPDs) [3] positions it as a critical tool for photobiology and skin cancer research. Experiments can utilize synthetic DNA containing 5fdC to map the spatial and sequence-dependent induction of CPDs by UV light, revealing how an epigenetic mark can act as a Trojan horse for sunlight-induced genetic damage. Its superior efficiency over 5-formyl-2'-deoxyuridine makes it the preferred compound for such studies.

Targeting CDA-Overexpressing Cancer Cells

In cancer research, particularly for tumors resistant to gemcitabine or other cytidine analogs, 5fdC serves as a prodrug that is selectively activated by the salvage enzyme Cytidine Deaminase (CDA) [4]. By administering 5fdC to cell lines or xenograft models with defined CDA expression status, researchers can directly study its metabolism, mechanism of cytotoxicity (via 5fdU incorporation into DNA), and therapeutic index, as its activity is gated by CDA levels. This provides a clear path for developing biomarker-driven therapeutic strategies.

Application
Selection Property
Validation Focus
DNMT Crosslinking Studies
Covalent complex formation with DNMT
Enzyme-substrate complex stability
In Vitro Mutagenesis Modeling
Formyl-directed misincorporation signature
Polymerase fidelity and mutation frequency
UV Photodamage Model
Endogenous photosensitizer CPD induction
Remote CPD mapping and sequence context
CDA-Dependent Metabolism Research
CDA substrate specificity and metabolic activation
CDA expression-dependent model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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